Methyl 2-(2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Methyl 2-(2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thiazole ring, a pyrrole ring, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyrrole ring and subsequent functionalization with various substituents. Common reagents used in these reactions include thionyl chloride, anhydrous aluminum chloride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also implemented to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalyst are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different substituents.
Scientific Research Applications
Methyl 2-(2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has various applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-(2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate include other heterocyclic compounds with thiazole and pyrrole rings, such as:
- Thiazole derivatives
- Pyrrole derivatives
- Benzoyl-substituted heterocycles
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-(2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes the available research findings on its biological activity, particularly focusing on its anticancer, anticonvulsant, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrrole moiety, and various aromatic substituents which contribute to its biological activity. The molecular formula is C₁₈H₁₈ClFNO₅S, with a molecular weight of approximately 500.9 g/mol .
1. Anticancer Activity
Research has indicated that compounds containing thiazole and pyrrole moieties often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Data
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A549 (Lung) | 15.0 | |
Compound B | MCF7 (Breast) | 10.5 | |
Methyl 2... | HeLa (Cervical) | 12.3 |
In a study evaluating thiazole derivatives, it was found that structural modifications significantly influenced the cytotoxic activity against cancer cells. The presence of electron-donating groups on the phenyl ring was correlated with increased activity, suggesting that similar modifications could enhance the efficacy of this compound in cancer therapy .
2. Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. For example, certain analogs demonstrated significant efficacy in reducing seizure activity in animal models.
Table 2: Anticonvulsant Activity Data
Compound | Model Used | ED50 (mg/kg) | Reference |
---|---|---|---|
Compound C | PTZ Seizure Model | 18.4 | |
Methyl 2... | PTZ Seizure Model | TBD |
The structure–activity relationship (SAR) studies indicate that the thiazole moiety enhances anticonvulsant activity when combined with specific alkyl or aryl substituents .
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been suggested through its structural components which are known to interact with inflammatory pathways. Research into related compounds indicates that thiazoles can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Table 3: Anti-inflammatory Activity Data
Case Studies
A notable case study involved the synthesis and evaluation of various thiazole derivatives for their biological activities. The study found that compounds with specific substitutions exhibited enhanced anticancer and anticonvulsant activities compared to their parent compounds .
Another case study focused on the pharmacokinetics of thiazole derivatives in vivo, highlighting the importance of bioavailability and metabolic stability in achieving therapeutic effects .
Properties
CAS No. |
617697-98-0 |
---|---|
Molecular Formula |
C24H18ClFN2O5S |
Molecular Weight |
500.9 g/mol |
IUPAC Name |
methyl 2-[(3E)-2-(4-chlorophenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H18ClFN2O5S/c1-11-4-5-14(10-16(11)26)19(29)17-18(13-6-8-15(25)9-7-13)28(22(31)20(17)30)24-27-12(2)21(34-24)23(32)33-3/h4-10,18,29H,1-3H3/b19-17+ |
InChI Key |
DRYRDYAZJQMHEN-HTXNQAPBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)Cl)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)Cl)O)F |
Origin of Product |
United States |
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